molecular formula C23H21N3O4S2 B2616302 N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 895415-89-1

N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2616302
CAS No.: 895415-89-1
M. Wt: 467.56
InChI Key: XGTNYUPKGYVAMF-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a 5-methoxy group, a phenylsulfonyl moiety, and a pyridin-3-ylmethyl group. The pyridinylmethyl substitution may facilitate π-π stacking or hydrogen bonding in biological targets, while the methoxy group could influence lipophilicity and membrane permeability .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-30-18-9-10-21-20(14-18)25-23(31-21)26(16-17-6-5-12-24-15-17)22(27)11-13-32(28,29)19-7-3-2-4-8-19/h2-10,12,14-15H,11,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTNYUPKGYVAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide, with CAS Number 895415-89-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure characterized by a methoxy-substituted benzo[d]thiazole moiety, a phenylsulfonyl group, and a pyridin-3-ylmethyl group. The molecular formula is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2} with a molecular weight of 467.6 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological pathways. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition : It has shown potential inhibitory effects against several enzymes, including tyrosine kinases, which are crucial in cell signaling and growth pathways. Inhibition of these enzymes can disrupt cancer cell proliferation and survival.
  • Antibacterial Properties : Limited research indicates that this compound may possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Case Studies and Research Findings

  • Cancer Research : A study explored the effects of similar compounds on cancer cell lines, demonstrating that modifications to the thiazole structure can enhance cytotoxicity against specific cancer types. The findings suggest that the incorporation of the methoxy group may improve solubility and bioavailability, leading to increased efficacy.
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that the compound inhibits chymotrypsin and trypsin, which are involved in protein digestion. This inhibition could have implications for metabolic diseases where protein metabolism is disrupted.
  • Pharmacological Profiling : Pharmacological studies have assessed the compound's interaction with G protein-coupled receptors (GPCRs), which play a vital role in cellular communication and signal transduction. The compound's ability to modulate these receptors could lead to therapeutic effects in conditions like hypertension and heart disease .

Comparative Biological Activity Table

Compound Target Enzymes Biological Activity Potential Applications
This compoundTyrosine KinasesInhibitoryCancer treatment
Similar Thiazole DerivativesChymotrypsin, TrypsinModerate inhibitionMetabolic disorders
GNE-781 (related compound)GPCRsModulatory effectsCardiovascular diseases

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-(5-Methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide Benzothiazole 5-OCH₃, phenylsulfonyl, pyridin-3-ylmethyl Not explicitly stated (structural focus)
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Benzothiazole 4-OCH₃-phenyl propanamide Synthetic intermediate
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole 4-F-phenyl, furan-2-yl Anticancer (KPNB1 inhibition)
N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-TFP)sulfinyl)propanamide (FA7) Thiazole Cl, 5-F-pyridinyl, propynyl, sulfinyl, TFP Pesticidal
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c]triazol-3-yl]sulfanyl]propanamide Benzothiazole-thiazolo-triazole hybrid 4-Cl-phenyl, thiazolo-triazole sulfanyl Not reported (complex heterocyclic)

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